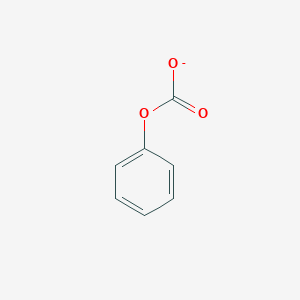

phenyl carbonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

phenyl carbonate is an organic compound characterized by the presence of a carboxylate group attached to a benzene ring. This compound is part of the larger family of carboxylic acids, which are known for their wide distribution in nature and their role in various biochemical processes . This compound is particularly notable for its applications in organic synthesis and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: phenyl carbonate can be synthesized through several methods, including the esterification of benzoic acid with an appropriate alcohol under acidic conditions. Another common method involves the reaction of benzene with carbon dioxide in the presence of a catalyst to form benzoic acid, which is then esterified .

Industrial Production Methods: In industrial settings, carboxylatooxybenzene is often produced through large-scale esterification processes. These processes typically involve the use of strong acids like sulfuric acid as catalysts and are conducted under controlled temperatures to ensure high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions: phenyl carbonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzoic acid derivatives.

Reduction: Reduction reactions can convert carboxylatooxybenzene into benzyl alcohols.

Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with different electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride are frequently used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under various conditions.

Major Products: The major products formed from these reactions include benzoic acid, benzyl alcohol, and various substituted benzene derivatives .

Aplicaciones Científicas De Investigación

Applications in Polymer Production

Polycarbonate Synthesis

- Diphenyl Carbonate : This compound is a key intermediate in the synthesis of polycarbonate resins. The process involves transesterification with bisphenol A, resulting in high-performance plastics used in eyewear lenses, safety glasses, and electronic devices .

- Allyl this compound : Used as a monomer to enhance thermal stability and mechanical properties of polymers .

Table 1: Properties of this compound Derivatives in Polymer Production

| Compound | Key Properties | Applications |

|---|---|---|

| Dithis compound | High thermal stability | Polycarbonate resins |

| Allyl this compound | Improved mechanical properties | Specialty polymers |

| tert-Butyl this compound | Low volatility and high stability | Coatings and adhesives |

Pharmaceutical Applications

Phenyl carbonates serve as intermediates in drug synthesis. They are particularly useful for:

- Protecting Groups : tert-butyl this compound acts as a protecting group during organic synthesis, facilitating more efficient pathways for drug development .

- Reactive Nanoparticles : Research has shown that polysaccharide derivatives with this compound substituents can react with amino groups under mild conditions, making them suitable for biomedical applications such as drug delivery systems .

Coatings and Adhesives

Phenyl carbonates are integral to the formulation of high-performance coatings and adhesives due to their excellent bonding properties:

- Durability : They enhance the chemical resistance and longevity of coatings used in various industrial applications .

- Stabilizers : In cosmetic formulations, they improve shelf life by stabilizing active ingredients .

Case Study 1: Catalytic Transformation of Methyl this compound

A study investigated the transformation of methyl this compound to dithis compound using lead nanocatalysts. The research focused on optimizing support materials to enhance catalytic performance, revealing that PbO/MgO catalysts provided superior activity due to better dispersion and interaction with the support material .

Case Study 2: Self-Assembling Polysaccharide Nanoparticles

Research on polysaccharide phenyl carbonates demonstrated their ability to form reactive nanoparticles suitable for biomedical applications. The study evaluated the self-assembling behavior of these nanoparticles, confirming their potential for targeted drug delivery systems .

Mecanismo De Acción

The mechanism of action of carboxylatooxybenzene involves its interaction with various molecular targets. In biochemical pathways, it can act as a substrate for enzymes that catalyze its conversion into other biologically active compounds. The carboxylate group plays a crucial role in these interactions, facilitating binding to active sites on enzymes and other proteins .

Comparación Con Compuestos Similares

phenyl carbonate can be compared with other similar compounds such as benzoic acid, benzyl alcohol, and their derivatives. What sets carboxylatooxybenzene apart is its unique combination of a carboxylate group and a benzene ring, which imparts distinct chemical properties and reactivity. Similar compounds include:

Benzoic Acid: Known for its use as a food preservative and in the synthesis of various organic compounds.

Benzyl Alcohol: Used as a solvent and in the manufacture of other chemicals.

Phenylacetic Acid: Another carboxylic acid with applications in organic synthesis

This compound’s unique structure and reactivity make it a valuable compound in both research and industrial applications.

Propiedades

Fórmula molecular |

C7H5O3- |

|---|---|

Peso molecular |

137.11 g/mol |

Nombre IUPAC |

phenyl carbonate |

InChI |

InChI=1S/C7H6O3/c8-7(9)10-6-4-2-1-3-5-6/h1-5H,(H,8,9)/p-1 |

Clave InChI |

QIIPQYDSKRYMFG-UHFFFAOYSA-M |

SMILES canónico |

C1=CC=C(C=C1)OC(=O)[O-] |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.